molecular formula C5H5NO2 B179263 2-Hydroxypyridine 1-oxide CAS No. 13161-30-3

2-Hydroxypyridine 1-oxide

Cat. No. B179263
CAS RN: 13161-30-3
M. Wt: 111.1 g/mol
InChI Key: SNUSZUYTMHKCPM-UHFFFAOYSA-N
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Description

2-Hydroxypyridine 1-oxide, also known as 1-Hydroxy-2-pyridone or 2-Pyridinol N-oxide, is a chemical compound with the empirical formula C5H5NO2 . It is used in the pharmaceutical sector to facilitate the formation of amide bonds .


Synthesis Analysis

The synthesis of 2-Hydroxypyridine 1-oxide involves a series of steps. The process includes reacting a mixture comprising acetic acid, pyridine, and hydrogen peroxide at about 75°C. The resultant concentrated reaction mixture is then heated with acetic anhydride . A method was developed to determine residual trace levels of this reagent .


Molecular Structure Analysis

The molecular weight of 2-Hydroxypyridine 1-oxide is 111.0987 . Its structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Hydroxypyridine 1-oxide is used as a coupling reagent to catalyze the formation of amide bonds within a specific commercial API process . It promotes this reaction by forming an active ester intermediate which then reacts via SNN mechanism to form the amide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxypyridine 1-oxide include a melting point of 149-152°C . The enthalpy of sublimation at standard conditions is 89.4 ± 0.9 kJ/mol .

Scientific Research Applications

Pharmaceutical Synthesis

2-Hydroxypyridine 1-oxide (HOPO) plays a vital role in the pharmaceutical industry. It's primarily used to facilitate the formation of amide bonds. A chromatographic method using high pH ion-pairing has been developed for trace analysis of HOPO in pharmaceutical materials, which is essential for ensuring the purity and safety of pharmaceutical products (Denton et al., 2015).

Chemical Synthesis and Analysis

HOPO's role extends to facilitating chemical reactions and analyses. A study demonstrated its influence in the nitration of derivatives of pyridine-N-oxide, indicating its significance in chemical synthesis processes (Hertog & Ammers, 2010). Additionally, methods for determining HOPO at sub-ppm levels using derivatization and gas chromatography with mass spectrometry have been developed, highlighting its importance in trace chemical analysis (Quirk et al., 2014).

Catalysis and Energy Applications

HOPO is also instrumental in catalysis, particularly in energy-relevant applications. It serves as a design element in catalysts for chemical conversions relevant to alternative energy, demonstrating its versatility beyond pharmaceutical and chemical synthesis (Moore et al., 2015).

Environmental and Health Safety

Research has also focused on ensuring the environmental and health safety of HOPO. A study assessed its genotoxic potential and concluded that HOPO is not genotoxic in vivo, providing essential safety information for its use in pharmaceutical synthesis (Dobo et al., 2019).

Molecular Differentiation and Structural Analysis

HOPO has applications in molecular differentiation and structural analysis as well. Its isomers can be differentiated using metal complexation and electrospray ionization mass spectrometry, an important technique in analytical chemistry (Butler et al., 2011).

Crystal Structure and Tautomerism

The study of HOPO's crystal structure and tautomerism has provided insights into its behavior in solid-state structures (Rybarczyk-Pirek et al., 2018).

Safety And Hazards

2-Hydroxypyridine 1-oxide is moderately toxic by intraperitoneal and intravenous routes . It is a combustible liquid and when heated to decomposition, it emits toxic vapors of NOx . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

There is ongoing research into the development and validation of analytical methods to determine residual trace levels of 2-Hydroxypyridine 1-oxide in pharmaceutically relevant materials . There is also interest in the development of a fully continuous flow synthesis of 2-Hydroxypyridine 1-oxide .

properties

IUPAC Name

1-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUSZUYTMHKCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70231622
Record name Hydroxypyridinone
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxypyridine 1-oxide

CAS RN

822-89-9, 13161-30-3
Record name 1-Hydroxy-2-pyridone
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Record name Hydroxypyridinone
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Record name 13161-30-3
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Record name Hydroxypyridinone
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Record name 2-hydroxypyridine 1-oxide
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Record name Hydroxyl-2-pyridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
PJ Sun, Q Fernando, H Freiser - Analytical Chemistry, 1964 - ACS Publications
The solution equilibra of 2-hydroxypyridine-1-oxide and 2-mercaptopy-ridine-1-oxide, heterocyclic analogs of hydroxamic acids, were studied to evaluate the effect of the nature of the …
Number of citations: 11 pubs.acs.org
E Quirk, C Davies, P Foy, A Bretnall… - Journal of Pharmaceutical …, 2014 - Elsevier
… This work describes the development and validation of an analytical method to determine residual trace levels of 2-Hydroxypyridine-1-Oxide (HOPO) in an active pharmaceutical …
Number of citations: 5 www.sciencedirect.com
JN Gardner, AR Katritzky - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… 2 shows the neutral molecule and anion spectra of 2-hydroxypyridine 1-oxide (lit.,2 pKa 5.9; we find 5.99 &- 0.05 by potentiometric titration, c = 0-0098~) and the spectrum in unbuffered …
Number of citations: 93 pubs.rsc.org
M Butler, P Arroyo Mañez… - Journal of The American …, 2011 - ACS Publications
Differentiation between two isomers of hydroxypyridine N-oxide according to the metal cation adducts generated by electrospray ionization (ESI) was investigated for different metal …
Number of citations: 7 pubs.acs.org
W Ding, Y Huang, SA Miller, MS Bolgar - Journal of Chromatography A, 2015 - Elsevier
A derivatization LC–MS/MS method was developed and qualified for the trace level quantification of 2-hydroxypyridine N-oxide (HOPO). HOPO is a coupling reagent used in the …
Number of citations: 15 www.sciencedirect.com
T Sakurai, H Inoue - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… We have recently reported that HP tautomerizes to its enol isomer, 2-hydroxypyridine 1-oxide, in the excited triplet state.6 Since thiones have been known to display anomalous excited-…
Number of citations: 16 pubs.rsc.org
GT Newbold, FS Spring - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… WE have recently described a synthesis of the simple cyclic hydroxamic acid, 1-hydroxy-2pyridone (2-hydroxypyridine 1 -oxide) (I) by the peroxidation of 2-ethoxypyridine followed by …
Number of citations: 2 pubs.rsc.org
JR Denton, S Thomas, B Mao - Journal of Pharmaceutical and Biomedical …, 2015 - Elsevier
2-Hydroxypyridine-1-oxide (HOPO) is utilized in the pharmaceutical sector to facilitate the formation of amide bonds. This present work describes the development of a HPLC high pH ion…
Number of citations: 2 www.sciencedirect.com
HH Jaffé - Journal of the American Chemical Society, 1955 - ACS Publications
A method is developed for the use of the Hammett equation in the elucidation of tautomericequilibria. The method is applied to the equilibria between 4-hydroxypyridine 1-oxide and l-…
Number of citations: 66 pubs.acs.org
PF Holt, ET Nasrallah - Nature, 1966 - nature.com
… They demonstrated that stable cationic silicon complexes are formed between 2-hydroxypyridine-1-oxide and or^osilicic acid. We have found that interaction occurs between poly-2-…
Number of citations: 12 www.nature.com

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